3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole
Description
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a nitrophenoxypropyl group
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(11(2)16-15-10)6-5-9-20-14-8-4-3-7-13(14)17(18)19/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHJPVHGHKCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. For instance, acetylacetone can be reacted with hydrazine hydrate under reflux conditions to form 3,5-dimethyl-1H-pyrazole.
Introduction of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with 3-chloropropyl-2-nitrophenyl ether in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 3,5-dimethyl-4-[3-(2-aminophenoxy)propyl]-1H-pyrazole
Substitution: 3,5-dimethyl-4-[3-(2-methoxyphenoxy)propyl]-1H-pyrazole
Hydrolysis: 3,5-dimethyl-4-(3-hydroxypropyl)-1H-pyrazole and 2-nitrophenol
Scientific Research Applications
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the nitrophenoxypropyl group, making it less versatile in terms of chemical reactivity.
4-(2-nitrophenoxy)propyl-1H-pyrazole: Similar structure but without the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole is unique due to the combination of its pyrazole ring, dimethyl groups, and nitrophenoxypropyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
